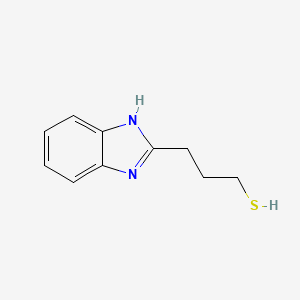

3-(1H-Benzimidazol-2-yl)propane-1-thiol

CAS No.: 29982-03-4

Cat. No.: VC17205332

Molecular Formula: C10H12N2S

Molecular Weight: 192.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29982-03-4 |

|---|---|

| Molecular Formula | C10H12N2S |

| Molecular Weight | 192.28 g/mol |

| IUPAC Name | 3-(1H-benzimidazol-2-yl)propane-1-thiol |

| Standard InChI | InChI=1S/C10H12N2S/c13-7-3-6-10-11-8-4-1-2-5-9(8)12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12) |

| Standard InChI Key | SNNLTRLHBHHUPZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)CCCS |

Introduction

Structural and Electronic Characteristics of 3-(1H-Benzimidazol-2-yl)propane-1-thiol

Molecular Architecture

The molecule consists of a benzimidazole core fused to a benzene ring and an imidazole moiety, with a propane chain (-CH₂-CH₂-CH₂-) extending from the 2-position of the benzimidazole. The terminal thiol (-SH) group introduces nucleophilic reactivity and hydrogen-bonding capabilities. The planar benzimidazole system facilitates π-π stacking interactions, while the flexible propane linker allows conformational adaptability .

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Benzimidazole core | Aromatic, planar system with delocalized π-electrons |

| Propane linker | Three-carbon alkyl chain providing spatial separation between functional groups |

| Thiol terminus | -SH group capable of disulfide formation, metal coordination, and redox activity |

Spectroscopic Signatures

While direct spectral data for 3-(1H-Benzimidazol-2-yl)propane-1-thiol are unavailable, analogous compounds offer predictive insights:

-

IR Spectroscopy: A sharp S-H stretch near 2550–2600 cm⁻¹, absent in oxidized (disulfide) forms. The benzimidazole ring shows characteristic C=N stretches at 1600–1650 cm⁻¹ and aromatic C-H vibrations at 3000–3100 cm⁻¹ .

-

¹H-NMR: The thiol proton resonates as a singlet near δ 1.4–1.6 ppm (propane CH₂ groups), with deshielded aromatic protons at δ 7.0–7.5 ppm. The NH proton of benzimidazole typically appears as a broad singlet at δ 12–13 ppm .

-

¹³C-NMR: The thiocarbonyl (C-S) signal appears near δ 165–170 ppm, while the benzimidazole carbons resonate between δ 110–150 ppm .

Synthetic Strategies and Reaction Mechanisms

Alkylation of Benzimidazole-2-thione Precursors

The synthesis likely proceeds via alkylation of 1H-benzo[d]imidazole-2(3H)-thione (1) with 1-bromo-3-chloropropane or analogous alkylating agents. As demonstrated in the alkylation of benzimidazole-2-thiones , the reaction mechanism involves:

-

Base-Mediated Deprotonation: Triethylamine or piperidine abstracts the NH proton, generating a thiolate nucleophile.

-

Nucleophilic Substitution: The thiolate attacks the alkyl bromide, displacing bromide and forming the C-S bond.

-

Work-Up and Purification: Precipitation or column chromatography isolates the product.

Table 2: Representative Reaction Conditions

| Parameter | Value/Description |

|---|---|

| Solvent | Acetone or ethanol (polar aprotic) |

| Base | Triethylamine (2–3 equiv) |

| Temperature | Reflux (60–80°C) |

| Reaction Time | 24–48 hours |

| Yield | 50–70% (estimated based on analogous reactions) |

Alternative Pathways: Cyclization and Functionalization

Crystallographic and Conformational Analysis

Predicted Crystal Packing

While no crystal structure of 3-(1H-Benzimidazol-2-yl)propane-1-thiol has been reported, related dibenzimidazolium compounds exhibit monoclinic systems with space group P2₁/c . Key interactions likely include:

-

Hydrogen Bonds: Between thiol (-SH) and benzimidazole NH groups (N-H···S).

-

π-Stacking: Offset face-to-face interactions between aromatic rings.

-

Van der Waals Forces: Dominating in the alkyl chain regions.

Torsional Dynamics

The propane linker permits rotational freedom, but steric hindrance between the benzimidazole and thiol groups may restrict conformations. Molecular modeling suggests a staggered conformation minimizes energy, aligning with alkyl chain behavior in similar systems .

Functional Applications and Reactivity

Materials Science Applications

-

Self-Assembled Monolayers (SAMs): Thiol-gold interactions enable surface functionalization.

-

Polymer Modification: Thiol-ene click chemistry for crosslinking.

Challenges and Future Directions

Synthetic Optimization

Current methods suffer from moderate yields and lengthy reaction times. Microwave-assisted synthesis or flow chemistry could improve efficiency.

Stability Considerations

The thiol group’s susceptibility to oxidation necessitates inert atmospheres or stabilizing agents (e.g., dithiothreitol) during handling.

Target Identification

High-throughput screening and molecular docking studies are needed to identify biological targets, leveraging the compound’s dual functional groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume